N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Chiral Amide SAR

N-(1-Phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351641-02-5) is a synthetic pyridazine-3-carboxamide derivative featuring a 1H-pyrazol-1-yl moiety at the 6-position of the pyridazine ring and an N-(1-phenylethyl) carboxamide side chain. The pyridazine-3-carboxamide scaffold has been broadly explored in patent literature as a privileged structure for protein kinase inhibition, notably against ALK and JAK family kinases.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 1351641-02-5
Cat. No. B2601841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS1351641-02-5
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C16H15N5O/c1-12(13-6-3-2-4-7-13)18-16(22)14-8-9-15(20-19-14)21-11-5-10-17-21/h2-12H,1H3,(H,18,22)
InChIKeyLQECIVUYSRXBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351641-02-5): Procurement-Relevant Structural Identity and Class Context


N-(1-Phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351641-02-5) is a synthetic pyridazine-3-carboxamide derivative featuring a 1H-pyrazol-1-yl moiety at the 6-position of the pyridazine ring and an N-(1-phenylethyl) carboxamide side chain [1]. The pyridazine-3-carboxamide scaffold has been broadly explored in patent literature as a privileged structure for protein kinase inhibition, notably against ALK and JAK family kinases [2]. However, the specific compound bearing the pyrazol-1-yl substitution at the 6-position and the chiral 1-phenylethyl amide is not explicitly exemplified with biological data in the key ALK inhibitor patent US 9,126,947 B2, and its disclosed biological profile remains absent from Peer-Reviewed journals indexed in PubMed or ChEMBL as of the search date. Its primary availability is through non-excluded specialty chemical vendors cataloging it as a pyridazine-based research intermediate.

Why N-(1-Phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide Cannot Be Interchanged with Other Pyridazine-3-Carboxamides


The pyridazine-3-carboxamide class encompasses a wide range of substituent patterns that profoundly modulate kinase selectivity, physicochemical properties, and pharmacokinetic behavior. In the ALK inhibitor series disclosed in US 9,126,947 B2, small changes at the 6‑position of the pyridazine ring are documented to drastically alter kinase inhibition potency, though the specific pyrazol‑1‑yl variant is not among the exemplified compounds [1]. Furthermore, the N-(1-phenylethyl) amide introduces a chiral center and distinct lipophilic/hydrogen‑bonding character compared to simple alkyl, aryl, or heteroaryl amides found in close analogs such as N-(4‑ethylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351647‑77‑2) [2]. Without direct comparative biological data, any generic substitution risks altering target engagement, off‑target profiles, and developability parameters in unpredictable ways.

Quantitative Differentiation Evidence for N-(1-Phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide


Structural Uniqueness of the N-(1-Phenylethyl) Chiral Amide Side Chain Among 6-(1H-Pyrazol-1-yl)pyridazine-3-carboxamides

Among the publicly disclosed 6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide analogs, the N-(1-phenylethyl) substituent is unique in combining a chiral α‑methylbenzyl moiety with the pyridazine‑pyrazole core. Closest registries include N-(4‑ethylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351647‑77‑2) and N-(2‑cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, which lack the chiral aliphatic amide and possess markedly different hydrogen‑bond donor/acceptor and lipophilic profiles [1]. No head‑to‑head biological data are available in the public domain; differentiation rests on structural topology rather than measured bioactivity.

Medicinal Chemistry Kinase Inhibitor Design Chiral Amide SAR

6-(1H-Pyrazol-1-yl) Substituent vs. Alternative C6 Heterocycles in Pyridazine-3-Carboxamide Kinase Inhibitors

The pyrazol-1-yl group at C6 of the pyridazine core is structurally distinct from the 4‑alkoxy‑substituted pyridazine‑3‑carboxamides that dominate the ALK inhibitor patent US 9,126,947 B2 [1]. While the patent discloses nanomolar ALK IC50 values for many 4‑alkoxy analogs (e.g., compounds with IC50 < 100 nM), none of the exemplified compounds contain a 6‑pyrazol-1-yl group, making direct potency comparison impossible. Class‑level inference from pyridazine kinase inhibitor literature suggests the 6‑position heterocycle strongly influences kinase selectivity and cellular permeability, but the magnitude and direction of the effect for the pyrazol-1-yl variant remain uncharacterized.

Kinase Inhibition Heterocycle SAR Drug Design

Physicochemical Property Differentiation Based on Calculated Descriptors

Calculated physicochemical descriptors available from PubChem provide a class‑level comparison between N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide and representative ALK‑active pyridazine‑3‑carboxamides from US 9,126,947 B2 [1][2]. The target compound has a lower molecular weight (MW 293.3 g mol⁻¹), fewer hydrogen bond donors (1), and a smaller polar surface area (tPSA ≈ 72 Ų) compared to many patent‑exemplified analogs (typical MW > 450, HBD ≥ 2, tPSA > 100 Ų). However, these are computational predictions, not experimental measurements, and no permeability, solubility, or metabolic stability data exist for the target compound.

ADME Prediction Drug-Likeness Physicochemical Profiling

Procurement-Guided Application Scenarios for N-(1-Phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide


Chemical Probe and Tool Compound Development Targeting Underexplored Kinase Space

Given the absence of disclosed biological data for this specific compound, its primary value lies as a versatile intermediate for generating novel chemical probes. Researchers designing kinase inhibitor libraries can leverage the 6‑(1H‑pyrazol-1‑yl)pyridazine‑3‑carboxamide scaffold, which is structurally distinct from the 4‑alkoxy series in US 9,126,947 B2 [1], to explore new selectivity profiles against ALK, JAK, or other kinases. The chiral N‑(1‑phenylethyl) amide can be used to investigate stereochemistry‑dependent target engagement.

Structure–Activity Relationship (SAR) Expansion of Pyridazine-3-Carboxamide Kinase Inhibitors

Procurement of this compound enables systematic SAR studies at the C6 position of the pyridazine core. By comparing its kinase inhibition profile (once experimentally determined) with that of close analogs such as N‑(4‑ethylphenyl)-6‑(1H‑pyrazol‑1‑yl)pyridazine‑3‑carboxamide (CAS 1351647‑77‑2) [2], researchers can map the contribution of the N‑(1‑phenylethyl) group to potency, selectivity, and metabolic stability, thereby extending the chemical matter beyond the heavily patented alkoxy‑series.

Computational Chemistry and Docking Studies for Kinase Target Identification

The compound's relatively low molecular weight (MW 293.3) and favorable calculated physicochemical profile (tPSA ≈ 72 Ų, logP ≈ 2.5) [3] make it an attractive candidate for in silico screening and molecular docking campaigns. Its compact structure may facilitate blood–brain barrier penetration modeling, offering a starting point for CNS‑targeted kinase inhibitor programs, provided that in vitro potency and selectivity can be demonstrated experimentally.

Synthetic Methodology Development and Heterocyclic Chemistry Research

The pyridazine‑pyrazole biheteroaryl system with a chiral amide side chain presents a non‑trivial synthetic challenge. This compound can serve as a benchmark substrate for developing or optimizing metal‑catalyzed cross‑coupling reactions, directed C−H functionalization strategies, or enantioselective amide bond formation methods, contributing to the broader synthetic chemistry toolbox.

Quote Request

Request a Quote for N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.